5-(Bromomethyl)quinolin-2(1H)-one chemical structure and properties
5-(Bromomethyl)quinolin-2(1H)-one chemical structure and properties
An In-Depth Technical Guide to 5-(Bromomethyl)quinolin-2(1H)-one: A Versatile Intermediate for Drug Discovery
Executive Summary
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, 5-(Bromomethyl)quinolin-2(1H)-one. While not as extensively documented as its isomers, this molecule represents a potent and versatile chemical intermediate. The presence of a reactive bromomethyl group at the 5-position provides a strategic anchor point for nucleophilic substitution, enabling the synthesis of diverse compound libraries. This document provides a comprehensive overview of its structure, predicted physicochemical properties, a robust proposed synthesis protocol with mechanistic rationale, and a discussion of its potential applications in drug development, particularly in the fields of oncology and enzyme inhibition.
The Quinolin-2(1H)-one Scaffold: A Cornerstone of Medicinal Chemistry
Quinolin-2(1H)-ones, also known as carbostyrils, are a class of heterocyclic compounds that have garnered significant attention from the scientific community. Their rigid, bicyclic structure is a common motif in a wide array of biologically active molecules, demonstrating activities as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] This versatility has established the quinolinone framework as a "privileged structure," a molecular core that is capable of binding to multiple biological targets with high affinity.
The introduction of a reactive functional group, such as a bromomethyl moiety, onto this scaffold transforms it into a powerful building block. Specifically, 5-(Bromomethyl)quinolin-2(1H)-one is designed for covalent modification and facile diversification, making it an invaluable tool for researchers aiming to perform structure-activity relationship (SAR) studies and develop novel therapeutic agents.
Physicochemical and Structural Properties
The utility of a chemical intermediate is fundamentally tied to its structural and electronic properties. Understanding these characteristics is crucial for predicting reactivity and designing synthetic routes.
Chemical Structure
The molecule consists of a bicyclic quinolin-2(1H)-one core with a bromomethyl (-CH₂Br) substituent at the C5 position. The lactam tautomer shown is the predominant form.
IUPAC Name: 5-(bromomethyl)-1H-quinolin-2-one
Predicted Physicochemical Data
While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted. For comparison, data for the more common isomer, 4-(Bromomethyl)quinolin-2(1H)-one, is included.
| Property | Predicted Value for 5-(Bromomethyl)quinolin-2(1H)-one | Reported Value for 4-(Bromomethyl)quinolin-2(1H)-one[4][5] |
| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol | 238.08 g/mol |
| Exact Mass | 236.97893 g/mol | 236.97893 g/mol |
| XLogP3 | ~1.4 | 1.4 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų |
Reactivity Profile
The key to the synthetic utility of 5-(Bromomethyl)quinolin-2(1H)-one lies in the reactivity of the C-Br bond. The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. This makes it an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. A wide range of nucleophiles, including amines, thiols, azides, and carbanions, can readily displace the bromide ion, allowing for the straightforward introduction of diverse functional groups and molecular fragments.
Synthesis and Mechanistic Insights
A robust and scalable synthesis is paramount for the utility of any chemical building block. While a dedicated synthesis for the 5-isomer is not prominently featured in literature, a reliable pathway can be engineered from well-established methodologies used for its isomers.[3][6][7] The proposed route involves the cyclization of a substituted acetoacetanilide.
Proposed Synthetic Workflow
The synthesis of 4-(bromomethyl)quinolin-2(1H)-one is typically achieved by the bromination of acetoacetanilide followed by cyclization in concentrated sulfuric acid.[3][6] To achieve the 5-substituted pattern, a different starting material, such as 3-aminotoluene, is required.
Step-by-Step Protocol:
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Acetoacetylation of 3-Aminotoluene: 3-Aminotoluene is reacted with an acetoacetylating agent like diketene or ethyl acetoacetate to form N-(m-tolyl)acetoacetamide.
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Causality: This step introduces the β-ketoamide functionality necessary for the subsequent cyclization reaction to form the quinolinone ring.
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Cyclization: The resulting N-(m-tolyl)acetoacetamide is treated with a strong acid, typically concentrated sulfuric acid, and heated. This induces an intramolecular electrophilic aromatic substitution, followed by dehydration, to yield 5-methylquinolin-2(1H)-one.
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Causality: The strong acid protonates the ketone, activating it for cyclization onto the aromatic ring. The methyl group on the starting aniline directs the cyclization to the ortho and para positions; the para position (relative to the amide nitrogen) is sterically favored, leading to the desired 5-methyl product.
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Radical Bromination: 5-Methylquinolin-2(1H)-one is subjected to a free-radical bromination reaction using N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.
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Causality: NBS is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine radicals, which selectively abstract a hydrogen from the benzylic methyl group over the aromatic ring protons, leading to the formation of the desired 5-(bromomethyl)quinolin-2(1H)-one.
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Visualizing the Synthetic Pathway
The logical flow of this multi-step synthesis is depicted below.
Caption: Proposed three-step synthesis of 5-(Bromomethyl)quinolin-2(1H)-one.
Applications in Drug Discovery
The true value of 5-(Bromomethyl)quinolin-2(1H)-one is realized in its application as a scaffold for creating novel molecules with therapeutic potential. The quinolinone core is a known inhibitor of various enzymes, particularly protein kinases, making this an attractive starting point for developing targeted therapies.[1][8]
A Hub for Compound Library Synthesis
The reactive bromomethyl group serves as a versatile handle. By reacting the parent molecule with a library of nucleophiles (e.g., primary/secondary amines, phenols, thiols), researchers can rapidly generate a large number of analogues with diverse side chains at the 5-position. This parallel synthesis approach is highly efficient for exploring the chemical space around the quinolinone core to identify potent and selective drug candidates.
Potential Therapeutic Targets
Derivatives of the quinolin-2(1H)-one scaffold have shown significant activity in several key therapeutic areas:
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Oncology: Many quinoline derivatives exhibit anticancer properties by inhibiting crucial signaling pathways. For instance, they have been developed as inhibitors of KDR (Kinase Insert Domain Receptor) and CDK5 (Cyclin-Dependent Kinase 5), both of which are implicated in tumor growth and progression.[1][8]
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Enzyme Inhibition: The planar, aromatic nature of the quinoline ring allows it to fit into the active sites of various enzymes, making it a promising scaffold for developing enzyme inhibitors.[2]
The diagram below illustrates how 5-(Bromomethyl)quinolin-2(1H)-one can act as a central precursor for generating a diverse library of drug-like molecules.
Caption: Diversification potential via nucleophilic substitution reactions.
Spectroscopic Characterization Profile (Predicted)
Confirmation of the structure would rely on standard spectroscopic techniques. Based on the structure and data from related compounds, the following spectral characteristics are expected.[3]
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¹H NMR:
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A characteristic singlet for the benzylic methylene protons (-CH₂Br) is expected to appear in the range of δ 4.8-5.0 ppm.
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Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the quinolinone ring system.
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A broad singlet for the lactam NH proton, typically downfield (> δ 11.0 ppm), which is exchangeable with D₂O.
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¹³C NMR:
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A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.
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Multiple signals in the aromatic region (δ 115-140 ppm).
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A characteristic signal for the lactam carbonyl carbon (C=O) downfield, around δ 162 ppm.
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-
Mass Spectrometry (ESI-MS):
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The presence of bromine would be confirmed by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺.
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Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are essential.
-
Hazard Identification: Based on analogous structures, 5-(Bromomethyl)quinolin-2(1H)-one should be considered a hazardous substance. It is likely to be a skin, eye, and respiratory irritant.[9] Bromomethylated compounds are often lachrymators (tear-inducing agents).[9][10]
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Handling:
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Storage:
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Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations. This should be treated as special hazardous waste.[11]
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Conclusion
5-(Bromomethyl)quinolin-2(1H)-one is a high-value, albeit under-documented, chemical intermediate with significant potential in the field of drug discovery. Its structure combines the biologically relevant quinolinone scaffold with a strategically placed, reactive bromomethyl handle. This design facilitates the rapid and efficient synthesis of diverse compound libraries, enabling extensive SAR studies. For research organizations focused on developing novel therapeutics, particularly in oncology and enzyme inhibition, the incorporation of this versatile building block into their synthetic programs could provide a critical edge in the discovery of next-generation medicines.
References
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PharmaCompass.com. 4-(Bromomethyl)-2(1H)-quinolinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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Fisher Scientific. (2024, March 2). SAFETY DATA SHEET. Retrieved from [Link]
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PubMed. (2005, April 1). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. Retrieved from [Link]
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Aldlab-chemicals. Quinoline, 5-(bromomethyl)-. Retrieved from [Link]
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Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Retrieved from [Link]
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ResearchGate. (2025, August 5). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Retrieved from [Link]
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The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]
- Google Patents. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
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PubChem. (2022, October 7). 5-[(1R)-2-bromo-1-hydroxyethyl]-1H-quinolin-2-one. Retrieved from [Link]
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PubChem. 8-Bromo-5-(bromomethyl)quinoline. Retrieved from [Link]
- Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
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PubChem. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one. Retrieved from [Link]
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